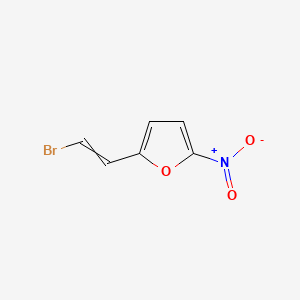
4-Bromoisophthalonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Bromoisophthalonitrile derivatives often involves multiple steps, starting from basic compounds such as phthalic anhydride. The process may include bromination, dehydration, amination, and other steps, leading to the formation of the desired brominated phthalonitrile. For example, a modified precursor of phthalocyanine, 4-bromo-5-nitrophthalonitrile, was synthesized through a six-step process, yielding a product with structural versatility for further reactions (Lin Mei-jin, 2005).
Molecular Structure Analysis
The molecular structure of 4-Bromoisophthalonitrile derivatives can be elucidated using techniques such as X-ray single-crystal analysis, providing detailed insights into their crystalline form and molecular geometry. These structural details are essential for understanding the reactivity and potential applications of these compounds in various fields.
Chemical Reactions and Properties
4-Bromoisophthalonitrile is reactive towards nucleophilic substitution, allowing for the sequential replacement of the bromine atom and other functional groups to synthesize heterocyclic systems or other desired derivatives. The reactivity towards aromatic and heterocyclic N- and O-nucleophiles in the presence of bases demonstrates the compound's versatility in organic synthesis (I. Abramov et al., 2000).
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Systems
4-Bromoisophthalonitrile is used in the synthesis of various heterocyclic systems. It reacts with aromatic and heterocyclic N- and O-nucleophiles in the presence of bases to produce new heterocyclic systems not previously described in literature (Abramov et al., 2000).
Preparation of Phthalocyanines
This compound is a key precursor in the preparation of phthalocyanines, hexazocyclanes, and other compounds containing isoindoline fragments. It is particularly useful for the synthesis of N,N'-alkylated tetrahydroquinoxalines through its reaction with aliphatic secondary diamines (Abramov et al., 2002).
Synthesis and Characterization of Metal Complexes
4-Bromoisophthalonitrile is instrumental in synthesizing and characterizing novel Zn(II), Co(II), and Lu(III) phthalocyanines. These complexes are synthesized from the reaction of 4-bromoisophthalonitrile and its derivatives with metal salts (Kulaç et al., 2007).
Development of Photophysical and Electrochemical Compounds
The compound is used to develop materials with specific photophysical and electrochemical properties. It forms the basis for synthesizing phthalonitriles with an azo chromophore, leading to the creation of phthalocyanines and their metal complexes, which are significant in photophysical studies (Tikhomirova et al., 2013).
Kinetic Studies in Chemical Reactions
It serves as a subject in kinetic studies, such as the investigation of the kinetics of oxidative ammonolysis, which is crucial in understanding chemical reaction mechanisms (Bagirzade, 2010).
Exploration of Mesomorphism in Materials
4-Bromoisophthalonitrile is used in the study of mesomorphism in materials. It is a precursor for mixed-substituted phthalocyanines, which are important in researching discotic mesogens and mesomorphic properties of materials (Znoiko et al., 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromobenzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMGDEDMARMXQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176976 | |
| Record name | 1,3-Benzenedicarbonitrile, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoisophthalonitrile | |
CAS RN |
22433-89-2 | |
| Record name | 4-Bromo-1,3-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22433-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenedicarbonitrile, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022433892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenedicarbonitrile, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)


